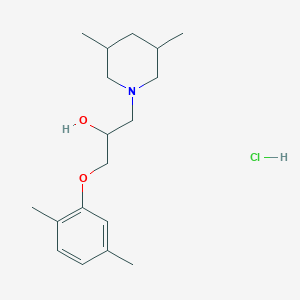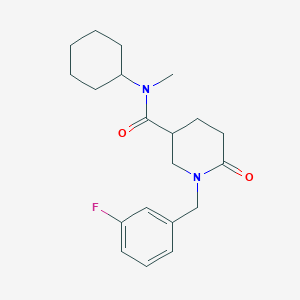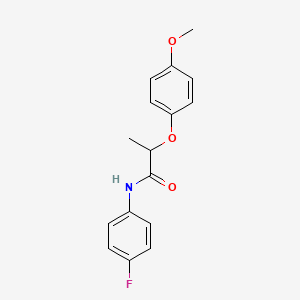![molecular formula C16H16N4 B5104320 5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine](/img/structure/B5104320.png)
5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group, a methyl group, and a phenyl group bearing a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 3-(1H-pyrazol-5-yl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce partially or fully reduced derivatives.
科学的研究の応用
5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine has several applications in scientific research:
作用機序
The mechanism of action of 5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects[5][5].
類似化合物との比較
Similar Compounds
5-ethyl-2-methyl-4-phenylpyrimidine: Lacks the pyrazole moiety, which may result in different biological activities.
4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine: Lacks the ethyl and methyl groups, potentially affecting its reactivity and binding properties.
5-ethyl-2-methyl-4-[3-(1H-imidazol-5-yl)phenyl]pyrimidine: Contains an imidazole ring instead of a pyrazole ring, which could lead to different pharmacological profiles.
Uniqueness
The presence of both the pyrazole and pyrimidine rings in 5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine makes it unique compared to other similar compounds. This dual-ring system can enhance its binding affinity and specificity towards certain biological targets, making it a valuable scaffold in drug discovery .
特性
IUPAC Name |
5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-3-12-10-17-11(2)19-16(12)14-6-4-5-13(9-14)15-7-8-18-20-15/h4-10H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANQRLSVOICARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1C2=CC=CC(=C2)C3=CC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5104251.png)
![4-Methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B5104265.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5104266.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5104272.png)
![2-[[4-(Diethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5104284.png)
amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)

![1-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-3-[5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B5104297.png)
![2-chloro-N-[3-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)

![N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B5104312.png)

